4-Hydroxybutyraldehyde

Overview

Description

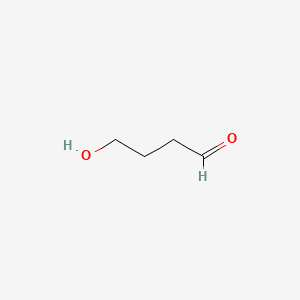

4-Hydroxybutyraldehyde (C₄H₈O₂, CAS 2571-88-2) is a bifunctional organic compound containing both a hydroxyl (-OH) and an aldehyde (-CHO) group on a four-carbon chain. It is a key intermediate in industrial and biochemical pathways, notably in the production of 1,4-butanediol (BDO) . Industrially, it is synthesized via hydroformylation of allyl alcohol (propylene oxide route) or through enzymatic reduction of 4-hydroxybutyryl-CoA in genetically engineered E. coli . Its instability in aqueous solutions often leads to cyclization into 2-hydroxytetrahydrofuran (a lactol) .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxybutyraldehyde is the enzyme 4-Hydroxybutyrate dehydrogenase . This enzyme catalyzes the chemical reaction involving this compound, transforming it into succinate semialdehyde . It plays a crucial role in butanoate metabolism and the degradation of the neurotransmitter 4-hydroxybutanoic acid .

Mode of Action

This compound interacts with its target, 4-Hydroxybutyrate dehydrogenase, in a chemical reaction that involves the conversion of this compound and NAD+ into succinate semialdehyde, NADH, and H+ . This reaction is part of the oxidoreductase family, acting on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor .

Biochemical Pathways

This compound is involved in the biosynthetic pathway for the production of 1,2,4-butanetriol (BT) from d-xylose in certain engineered microorganisms . The required aldehyde reductase (ALR) activity to complete the BT pathway is mainly contributed by the enzyme YqhD .

Pharmacokinetics

The pharmacokinetics of this compound are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . When related precursors and analogues are used, they are metabolically converted to GHB, resulting in clinical effects almost identical to GHB .

Result of Action

The result of the action of this compound is the production of succinate semialdehyde, NADH, and H+ . This reaction is part of the butanoate metabolism and the degradation of the neurotransmitter 4-hydroxybutanoic acid . In certain engineered microorganisms, it contributes to the production of 1,2,4-butanetriol (BT) from d-xylose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the use and control of this compound and its related compounds vary around the world, which can impact its availability and use .

Biochemical Analysis

Biochemical Properties

4-Hydroxybutyraldehyde plays a significant role in biochemical reactions, particularly in the metabolism of gamma-hydroxybutyric acid. It is involved in the conversion of gamma-hydroxybutyric acid to succinate semialdehyde, a reaction catalyzed by the enzyme 4-hydroxybutyrate dehydrogenase . This enzyme uses nicotinamide adenine dinucleotide as a cofactor to oxidize this compound to succinate semialdehyde. Additionally, this compound interacts with aldehyde dehydrogenase, which further oxidizes it to gamma-hydroxybutyric acid .

Cellular Effects

This compound has various effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit tumor cell growth by interacting with specific proteins and enzymes involved in cell proliferation . The compound also affects the production of polyhydroxyalkanoates in microorganisms, which are important for cellular energy storage and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. It binds to the active sites of enzymes such as 4-hydroxybutyrate dehydrogenase and aldehyde dehydrogenase, facilitating their catalytic activities . These interactions lead to the oxidation of this compound to succinate semialdehyde and gamma-hydroxybutyric acid, respectively . Additionally, this compound can undergo further reactions to form other metabolites, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and can degrade when exposed to moisture . Its stability is also influenced by temperature and pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be metabolized efficiently . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound exhibits significant biological activity only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the metabolism of gamma-hydroxybutyric acid, where it is oxidized to succinate semialdehyde by 4-hydroxybutyrate dehydrogenase . This reaction is part of the butanoate metabolism pathway. Additionally, this compound can be converted to 1,4-butanediol through a series of enzymatic reactions involving aldehyde reductase and alcohol dehydrogenase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature . The compound may also interact with specific transporters and binding proteins that facilitate its movement within the cell . Its distribution is influenced by factors such as concentration gradients and cellular compartmentalization.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it interacts with enzymes and biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it participates in metabolic reactions and influences cellular processes .

Biological Activity

4-Hydroxybutyraldehyde (4-HB) is a chemical compound with significant biological activity, particularly in metabolic processes and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and effects on cellular processes, supported by relevant data tables and research findings.

- Molecular Formula : CHO

- Molecular Weight : 88.11 g/mol

- Structure : 4-HB contains a carbonyl group and is classified as an aldehyde.

This compound primarily targets the enzyme 4-hydroxybutyrate dehydrogenase . The interaction leads to the conversion of 4-HB into succinate semialdehyde, NADH, and protons (H), which are crucial in various metabolic pathways.

Biochemical Pathways

4-HB is involved in several key biochemical pathways:

-

Metabolism of Gamma-Hydroxybutyric Acid (GHB) :

- Converts GHB to succinate semialdehyde via 4-hydroxybutyrate dehydrogenase.

- This pathway is significant for energy production in certain microorganisms.

-

Biosynthetic Pathway :

- Engaged in the biosynthesis of 1,2,4-butanetriol from d-xylose in engineered microorganisms.

Pharmacokinetics

The pharmacokinetics of 4-HB are characterized by:

- Nonlinear Absorption : Varies with dosage and route of administration.

- Metabolism : Undergoes complex metabolic processes involving various enzymes.

- Tissue Uptake : Rapidly distributed to tissues due to its small size and hydrophilic nature.

- Renal Elimination : Primarily excreted through the kidneys.

Cellular Effects

This compound exhibits several cellular effects:

- Tumor Cell Growth Inhibition : Demonstrated potential to inhibit the growth of tumor cells by interacting with specific proteins involved in cell proliferation.

- Influence on Cell Signaling : Affects gene expression and cellular metabolism, indicating a role in regulating various cellular functions.

Dosage Effects in Animal Models

Research indicates that:

- At low doses, 4-HB shows minimal toxicity and is efficiently metabolized.

- Higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic applications.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Tumor Inhibition | Inhibits growth of tumor cells | |

| Metabolic Role | Key intermediate in GHB metabolism | |

| Enzyme Interaction | Binds to aldehyde dehydrogenase | |

| Dosage Response | Minimal toxicity at low doses |

Case Study 1: Tumor Cell Growth Inhibition

A study demonstrated that treatment with 4-HB resulted in a significant reduction in the proliferation of colorectal adenocarcinoma cell lines. The mechanism was attributed to its interaction with key regulatory proteins involved in cell cycle progression.

Case Study 2: Metabolic Pathway Characterization

Research involving engineered E. coli showed that the introduction of pathways for 4-HB metabolism enhanced the production of biofuels, showcasing its utility beyond therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-hydroxybutyraldehyde in laboratory settings, and how do they differ from industrial methods?

- Answer: Laboratory synthesis often employs aldehyde functionalization via oxidation or reduction of precursor compounds. For example, 1,4-butanediol can be oxidized using catalysts like ruthenium or palladium to yield this compound . In contrast, industrial methods, such as the Lyondell process, utilize hydroformylation of allyl alcohol followed by hydrogenation, emphasizing scalability and cost-efficiency . Lab-scale methods prioritize purity control and reaction specificity, whereas industrial processes focus on feedstock availability and energy optimization.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR (δ 9.6 ppm for aldehyde protons) and C NMR (δ 200–205 ppm for carbonyl carbons) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H] at m/z 89.06 .

- Gas Chromatography (GC): Paired with FID or MS detectors for quantification in biological matrices .

Cross-validation with databases like Reaxys or SciFinder ensures structural confirmation .

Q. What are the established safety protocols for handling this compound in laboratory environments?

- Answer: Due to limited toxicological data, stringent precautions are advised:

- Exposure Mitigation: Use fume hoods, nitrile gloves, and eye protection. Immediate flushing with water for eye/skin contact .

- Storage: Inert atmosphere (N) at 2–8°C to prevent aldehyde oxidation .

- Waste Disposal: Neutralize with sodium bisulfite before disposal .

Q. How is this compound utilized in biointerface engineering, such as surface modifications?

- Answer: In biochip fabrication, this compound reacts with silicon-hydroxylated surfaces after silanization (e.g., using trimethylchlorosilane), forming stable aldehyde-terminated interfaces for biomolecule conjugation (e.g., antibodies or DNA probes) . This method enhances binding efficiency compared to glutaraldehyde due to reduced cross-linking .

Advanced Research Questions

Q. What metabolic pathways involve this compound as an intermediate, and how can its transient presence complicate in vivo studies?

- Answer: this compound is a key intermediate in the metabolism of 1,4-butanediol (1,4-BD) to γ-hydroxybutyrate (GHB) via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . Its rapid conversion to GHB (<5 min in mammalian models) necessitates advanced sampling techniques (e.g., microdialysis or freeze-clamping) to capture transient concentrations . Co-ingestion of ethanol saturates ADH, delaying conversion and altering toxicokinetics .

Q. What strategies optimize microbial production of this compound, and what genetic engineering tools are employed?

- Answer: E. coli strains engineered with Candida antarctica aldehyde dehydrogenases (e.g., ald4) achieve yields up to 12 mM in fed-batch reactors . Key strategies include:

- Pathway Modularity: Co-expression of 4-hydroxybutyryl-CoA reductase and aldehyde dehydrogenase under inducible promoters .

- Toxicity Mitigation: Use of E. coli BW25113 ΔadhE mutants to reduce aldehyde reduction to alcohols .

- Process Optimization: pH-stat feeding to maintain redox balance (NAD/NADH) .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) be resolved through systematic review methodologies?

- Data Extraction: Tabulate variables (e.g., solvent purity, temperature) from primary studies .

- Meta-Analysis: Use tools like RevMan to assess heterogeneity; subgroup analyses identify confounding factors (e.g., measurement techniques) .

Example: Discrepancies in aqueous solubility (reported 8.45 mg/mL at 25°C vs. 10.2 mg/mL ) may arise from impurities or equilibrium time.

Q. What interdisciplinary approaches are critical for studying this compound’s role in neurotoxicology and addiction mechanisms?

- Answer: Integrate:

- Behavioral Neuroscience: Rodent self-administration models to assess addiction potential .

- Analytical Chemistry: LC-MS/MS quantification in cerebrospinal fluid .

- Computational Toxicology: Molecular docking to predict interactions with GABA receptors .

Cross-disciplinary collaboration ensures mechanistic insights and translational relevance .

Q. Methodological Notes

- Data Reproducibility: Validate synthetic yields via triplicate experiments with internal standards (e.g., deuterated aldehydes) .

- Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines for animal welfare and NIH protocols for human tissue use .

- Statistical Rigor: Report mean ± SEM and use ANOVA for multi-group comparisons; power analyses determine sample sizes .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-hydroxybutyraldehyde:

Succinyl Semialdehyde (SSA)

- Structure : C₄H₆O₃, with a ketone (-CO-) and aldehyde (-CHO) group.

- Reactivity: Intermediate in the TCA cycle, converted to γ-aminobutyric acid (GABA) or 4-hydroxybutyrate (4-HB) via dehydrogenase enzymes .

- Synthesis : Derived from α-ketoglutarate decarboxylation in E. coli .

- Applications: Precursor for 4-HB, a monomer for biodegradable plastics .

| Property | This compound | Succinyl Semialdehyde |

|---|---|---|

| Functional Groups | -OH, -CHO | -CO-, -CHO |

| Stability | Low (cyclizes readily) | Moderate |

| Key Pathway | BDO production | TCA cycle metabolism |

| Industrial Relevance | High (petrochemicals) | Moderate (bioplastics) |

2-Hydroxytetrahydrofuran (HTHF)

- Structure : Cyclic lactol form of this compound.

- Reactivity : Forms spontaneously from this compound in aqueous solutions; reversible under acidic conditions .

- Applications : Stabilized form used in fine chemical synthesis .

Gamma-Hydroxybutyrate (GHB)

- Structure : C₄H₈O₃, a carboxylic acid derivative.

- Reactivity : Neurotransmitter and prodrug; metabolized from this compound via aldehyde dehydrogenase .

- Toxicity: Overdose risks due to GABA receptor agonism; co-ingestion with ethanol delays this compound conversion, exacerbating toxicity .

| Property | This compound | GHB |

|---|---|---|

| Biofunction | Metabolic intermediate | Neuroactive drug |

| Synthesis Route | Enzymatic reduction | Oxidation of BDO |

| Regulatory Status | Industrial chemical | Controlled substance |

1,4-Butanediol (BDO)

- Structure : C₄H₁₀O₂, a diol.

- Reactivity : Hydrogenation product of this compound; precursor to polymers (e.g., polyurethanes, spandex) .

- Synthesis : Petrochemical (e.g., Lyondell process) or bio-based (fermentation of sugars via this compound) .

| Property | This compound | 1,4-BDO |

|---|---|---|

| Functional Groups | -OH, -CHO | Two -OH groups |

| Market Demand | Intermediate only | High (2.5M tons/year) |

| Sustainability | Petrochemical dependency | Emerging bio-based routes |

4-Hydroxybutyryl-CoA

- Structure : Coenzyme A-bound derivative of 4-hydroxybutyrate.

- Reactivity : Reduced to this compound in BDO biosynthesis .

- Applications : Critical in metabolic engineering for BDO production .

Research Findings and Industrial Relevance

- Enzymatic Efficiency : Alcohol dehydrogenases (e.g., YqhD) achieve >90% conversion of this compound to BDO in E. coli .

- Process Yields : Bio-based BDO production via this compound achieves titers >120 g/L with 100% carbon yield, outperforming petrochemical routes .

- Contaminant Role : this compound is a byproduct in bio-glycols, affecting polyurethane quality .

Properties

IUPAC Name |

4-hydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOXUVIBAKVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067128 | |

| Record name | Butanal, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25714-71-0 | |

| Record name | 4-Hydroxybutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25714-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025714710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanal, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T59P1Q6NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.